Piperafizine A

描述

哌嗪嗪A是一种属于哌嗪衍生物类的化合物。哌嗪是一种有机化合物,包含一个六元环,环中两个氮原子位于相对位置。哌嗪嗪A与其他哌嗪衍生物一样,由于其独特的化学性质,在各种科学和工业应用中显示出巨大潜力。

准备方法

合成路线和反应条件: 哌嗪衍生物,包括哌嗪嗪A的合成,通常涉及环化反应。一种常见的方法是1,2-二胺衍生物与锍盐的环化。另一种方法包括Ugi反应、氮杂环丙烷在N-亲核试剂作用下的开环和含氨基炔烃的分子间环加成反应 .

工业生产方法: 哌嗪衍生物的工业生产可以通过间歇式或流动式(微波)反应器实现。一个简化的程序涉及以一步法从质子化的哌嗪制备单取代的哌嗪衍生物,而无需使用保护基团。这种方法利用负载在商用聚合物树脂上的金属离子进行非均相催化 .

化学反应分析

反应类型: 哌嗪嗪A作为哌嗪衍生物,可以进行多种化学反应,包括:

氧化: 哌嗪可以被氧化生成哌嗪N-氧化物。

还原: 还原反应可以将哌嗪衍生物转化为相应的胺。

取代: 哌嗪可以与有机卤化物反应生成取代的哌嗪.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 常使用锂铝氢化物 (LiAlH4) 等还原剂。

科学研究应用

哌嗪嗪A在科学研究中有着广泛的应用,包括:

化学: 用作制备各种有机化合物的试剂。

生物学: 由于其形成稳定结晶盐的能力,用于生物过程研究。

作用机制

哌嗪嗪A的作用机制涉及它与特定分子靶标和途径的相互作用。作为哌嗪衍生物,它作为GABA受体激动剂发挥作用。哌嗪嗪A直接且选择性地与肌肉膜GABA受体结合,引起神经末梢的超极化,导致靶生物的松弛性瘫痪 .

类似化合物:

- 哌嗪嗪B

- XR334

- 2,5-二酮哌嗪衍生物

比较: 哌嗪嗪A因其特定的分子结构和某些增强其生物活性的官能团的存在而独一无二。与类似化合物如哌嗪嗪B和XR334相比,哌嗪嗪A表现出更高的脂溶性和更好的抗癌活性 .

总之,哌嗪嗪A是一种用途广泛的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学性质和作用机制使其成为化学、生物学、医药和工业领域的研究对象。

相似化合物的比较

- Piperafizine B

- XR334

- 2,5-Diketopiperazine derivatives

Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .

属性

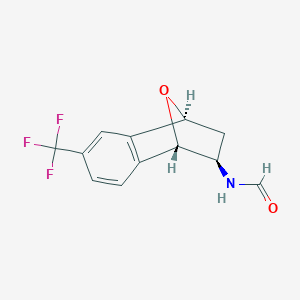

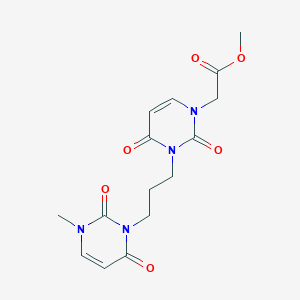

IUPAC Name |

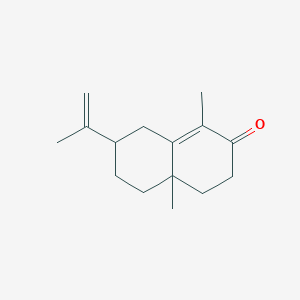

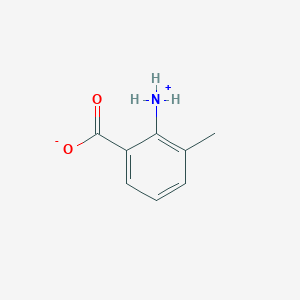

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of this compound being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

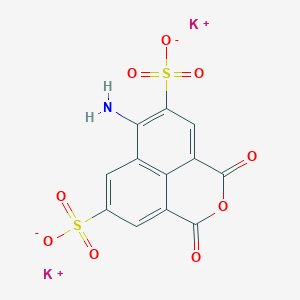

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)